molecular formula C24H23NO4 B4917381 Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate

Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate

Cat. No.: B4917381
M. Wt: 389.4 g/mol
InChI Key: AWLVTIGNUCMZAF-UHFFFAOYSA-N
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Description

Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its complex structure, which includes a propyl group, a benzoyl group, and a phenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction reduces the carbonyl group to a methylene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-2-15-28-24(27)19-11-13-21(14-12-19)25-23(26)20-9-6-10-22(16-20)29-17-18-7-4-3-5-8-18/h3-14,16H,2,15,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLVTIGNUCMZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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